molecular formula C22H21NO3 B269353 N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide

N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide

Cat. No. B269353
M. Wt: 347.4 g/mol
InChI Key: VRPAYEXKHMXXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activation of this receptor, N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide can modulate glutamate signaling and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide can modulate various biochemical and physiological processes, including synaptic transmission, neuronal excitability, and gene expression. It has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide has several advantages for lab experiments, including its high selectivity and potency as an mGluR5 antagonist. However, its limited solubility and potential toxicity at high concentrations can pose challenges for experimental design.

Future Directions

There are several potential future directions for research on N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide, including its use in combination with other drugs for enhanced therapeutic effects, its potential applications in other neurological disorders, and the development of more potent and selective mGluR5 antagonists. Further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its use in clinical settings.

Synthesis Methods

N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide can be synthesized through a multi-step process involving the reaction of 4-fluoro-N-phenylbenzamide with 2-phenoxyethanol, followed by methylation with dimethyl sulfate. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and fragile X syndrome. It has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models.

properties

Product Name

N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

N-methyl-4-(2-phenoxyethoxy)-N-phenylbenzamide

InChI

InChI=1S/C22H21NO3/c1-23(19-8-4-2-5-9-19)22(24)18-12-14-21(15-13-18)26-17-16-25-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3

InChI Key

VRPAYEXKHMXXAV-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3

Origin of Product

United States

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